2,1-Benzoxazole-4-carboxylic acid

Catalog No.
S964160
CAS No.
716362-22-0
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1-Benzoxazole-4-carboxylic acid

CAS Number

716362-22-0

Product Name

2,1-Benzoxazole-4-carboxylic acid

IUPAC Name

2,1-benzoxazole-4-carboxylic acid

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11)

InChI Key

HIJLVDWRUSWHTO-UHFFFAOYSA-N

SMILES

C1=CC2=NOC=C2C(=C1)C(=O)O

Canonical SMILES

C1=CC2=NOC=C2C(=C1)C(=O)O

2,1-Benzoxazole-4-carboxylic acid is an organic compound characterized by a benzoxazole ring with a carboxylic acid functional group at the 4-position. Its molecular formula is C8H5NO3C_8H_5NO_3, and it features a bicyclic structure that includes both a benzene ring and an oxazole ring. The compound exhibits notable chemical properties due to the presence of the nitrogen atom in the oxazole ring, which contributes to its reactivity and biological activity.

, primarily involving the cyclization of 2-aminophenols with carboxylic acids or aldehydes. One effective method employs the reaction of 2-aminophenol with substituted aldehydes in the presence of catalysts such as nickel supported on silica, yielding high product purity and yield .

Additionally, cyclization reactions can be catalyzed by Brønsted acids or copper(I) iodide, allowing for various substitutions on the benzoxazole structure . The compound can also undergo decarboxylation under certain conditions, leading to the formation of simpler benzoxazole derivatives .

2,1-Benzoxazole-4-carboxylic acid exhibits significant biological activities. Research has indicated that derivatives of this compound can act as potent antagonists at serotonin receptors, particularly the 5-HT3 receptor, suggesting potential applications in treating conditions related to serotonin dysregulation . Furthermore, its derivatives have shown antimicrobial properties and can inhibit certain cancer cell lines, making them candidates for further pharmacological exploration.

Several synthesis methods for 2,1-benzoxazole-4-carboxylic acid have been documented:

  • One-Pot Synthesis: Utilizing 2-aminophenol and carboxylic acids or aldehydes in a single reaction step with nickel catalysts has proven efficient .
  • Cyclization with β-Diketones: This method involves reacting 2-aminophenols with β-diketones under acidic conditions to produce various benzoxazole derivatives .
  • Copper-Catalyzed Reactions: Employing copper(I) iodide in conjunction with Brønsted acids facilitates the formation of benzoxazoles from 2-aminophenols .

These methods highlight the versatility and efficiency of synthesizing this compound.

The applications of 2,1-benzoxazole-4-carboxylic acid extend across various fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against anxiety and depression due to their interaction with serotonin receptors .
  • Fluorescent Probes: Compounds derived from 2,1-benzoxazole-4-carboxylic acid have been utilized in developing fluorescent probes for biological imaging .
  • Material Science: The compound's unique structure makes it suitable for use in creating advanced materials with specific optical properties.

Studies on the interactions of 2,1-benzoxazole-4-carboxylic acid with biological targets have revealed its ability to bind effectively to certain receptors. For instance, its derivatives have shown affinity for serotonin receptors, indicating potential use in treating mood disorders . Additionally, research into its coordination chemistry suggests that it can form stable complexes with metal ions, which may enhance its biological activity or lead to novel therapeutic applications .

Several compounds share structural similarities with 2,1-benzoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzoxazoleSimple benzoxazoleLacks carboxylic acid group; primarily used in dyes.
BenzothiazoleThiazole ring variantExhibits different biological activities; used in pharmaceuticals.
BenzimidazoleImidazole ring variantKnown for its anti-parasitic properties; used in medicine.
Benzoxazole-2-carboxylic acidCarboxylated variantSimilar reactivity but known to decarboxylate easily; less stable.

The uniqueness of 2,1-benzoxazole-4-carboxylic acid lies in its specific positioning of functional groups which enhances its biological activity and potential applications compared to other similar compounds.

Traditional cyclocondensation methodologies represent the foundational synthetic approaches for benzoxazole derivatives, including 2,1-benzoxazole-4-carboxylic acid [1]. The most established method involves the condensation reaction between 2-aminophenol derivatives and carboxylic acids or their activated forms under acidic conditions [2] [3]. This classical approach has been extensively studied and optimized over decades of synthetic chemistry research.

Polyphosphoric Acid-Mediated Cyclization

The polyphosphoric acid methodology stands as the most widely employed traditional approach for benzoxazole synthesis [3] [4]. In this process, benzoic acid derivatives react with polyphosphoric acid to form benzoic-phosphoric anhydride and benzoic-polyphosphoric anhydride intermediates [3]. When 2-aminophenol dissolves in polyphosphoric acid, the hydroxyl group converts to phosphate ester while the amine becomes protonated [4]. The mixed anhydride subsequently reacts with 2-aminophenol to form 2-aminophenyl benzoate as the initial reaction intermediate, which undergoes rapid acyl migration to generate 2-hydroxybenzanilide [3]. The ring closure of 2-hydroxybenzanilide to form the benzoxazole product proceeds through acid-catalyzed cyclization [4].

Research findings indicate that the ratio of mixed anhydride to free carboxylic acid increases dramatically as the phosphorus pentoxide content of polyphosphoric acid increases, though this ratio remains independent of reaction temperature and time [3]. Typical reaction conditions involve heating at temperatures between 200-220°C for 2-4 hours, yielding products in the range of 70-85% [5].

Mineral Acid-Catalyzed Condensation

Alternative traditional approaches utilize mineral acids such as sulfuric acid or hydrochloric acid as catalysts [1]. These methods typically operate at lower temperatures (150-180°C) compared to polyphosphoric acid conditions but require longer reaction times of 3-6 hours [5]. The condensation of 2-aminophenol derivatives with aldehydes under these conditions proceeds through Schiff base formation followed by oxidative cyclization [1] [6].

Mechanistic investigations using density functional theory calculations have revealed that the metal-free aerobic oxidative process involves cyanide-assisted oxygen activation rather than direct cyclization [6]. The dehydrogenation pathway proves thermodynamically favored over direct cyclization with an activation energy difference of 24.2 kcal/mol [6]. Notably, trace amounts of water can significantly reduce the activation energy during the condensation step by 22.3 kcal/mol [6].

Optimization Parameters for Traditional Methods

ParameterPolyphosphoric Acid MethodMineral Acid Method
Temperature Range200-220°C150-180°C
Reaction Time2-4 hours3-6 hours
Catalyst LoadingStoichiometric10-20 mol%
Typical Yields70-85%60-80%
Substrate ScopeBroad (acids/esters)Moderate (aldehydes)

Transition Metal-Catalyzed Assembly Strategies

Transition metal catalysis has emerged as a powerful strategy for benzoxazole synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional approaches [7] [8]. These methodologies leverage the unique reactivity of metal centers to facilitate carbon-heteroatom bond formation through various mechanistic pathways.

Copper-Catalyzed Synthetic Strategies

Copper-catalyzed methodologies represent the most extensively developed transition metal approaches for benzoxazole formation [8] [9]. The copper(II)-catalyzed regioselective carbon-hydrogen functionalization coupled with carbon-oxygen bond formation provides an efficient route to functionalized benzoxazoles [8]. This methodology utilizes dichlorobenzene as solvent at 160°C, allowing air to serve as the terminal oxidant in yields ranging from 65-90% [8].

Research has demonstrated that the presence of directing groups at the meta position markedly improves reaction efficacy, with various 7-substituted benzoxazoles being selectively produced under mild reaction conditions [8]. The copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides achieves excellent yields through carbon-hydrogen activation processes [10]. Optimization studies reveal that copper(I) iodide combined with triphenylphosphine (ratio 5 mol%:15 mol%) provides optimal catalytic performance [10].

The substrate scope for copper-catalyzed methods encompasses electron-neutral, electron-donating, and electron-withdrawing aryl bromides, with yields typically ranging from 78-98% [10]. Pyridine bromides serve as excellent arylated reagents, affording corresponding 2-pyridylbenzoxazoles in 82-92% yields [10].

Palladium-Catalyzed Assembly Methods

Palladium catalysis offers complementary reactivity patterns for benzoxazole synthesis through carbonylation and condensation pathways [11] [12]. The palladium-catalyzed synthesis involves the cleavage reaction of carbon-carbon triple bonds with ortho-aminophenol in the presence of catalytic amounts of palladium chloride [12]. This methodology provides rapid and efficient access to benzoxazoles under mild conditions [12].

Multicomponent palladium-catalyzed processes enable efficient three-component couplings of aryl halides, isocyanides, and amino alcohols to provide benzoxazoles in excellent yields [13]. These transformations proceed through palladium-mediated carbon-nitrogen and carbon-oxygen bond formations in a single synthetic operation [13].

Iron-Catalyzed Cross-Coupling Approaches

Iron catalysis presents an environmentally friendly alternative to precious metal systems for benzoxazole synthesis [14]. The iron-catalyzed domino carbon-nitrogen/carbon-oxygen cross-coupling reaction addresses several limitations encountered with palladium and copper catalysts, including poor substrate scope and extended reaction times [14]. Research demonstrates that iron(III) oxide combined with potassium carbonate at temperatures of 100-120°C provides benzoxazole products in 60-88% yields [14].

The proposed mechanism involves initial transmetalation of benzamide with iron(III) species in the presence of base, followed by oxidative addition with 1-bromo-2-iodobenzene to generate iron(V) intermediates [14]. Subsequent reductive elimination reactions establish both carbon-nitrogen and carbon-oxygen bonds through sequential transformations [14].

Comparative Analysis of Metal-Catalyzed Methods

Metal CatalystReaction TypeTemperatureTimeYield RangeKey Advantages
Copper(II) ChlorideCarbon-Hydrogen Functionalization140-160°C6-24h65-92%Air stable, functional group tolerance
Copper(I) IodideDirect 2-Arylation120-135°C8-12h78-98%Broad substrate scope
Palladium(II) ChlorideCarbonylation/Condensation100-120°C4-8h70-85%Mild conditions, high selectivity
Iron(III) OxideCross-Coupling100-120°C4-12h60-88%Earth-abundant, cost-effective

Microwave-Assisted and Flow Chemistry Innovations

Modern synthetic approaches have revolutionized benzoxazole preparation through microwave irradiation and continuous flow methodologies [15] [16]. These techniques offer significant advantages in terms of reaction efficiency, environmental sustainability, and scalability compared to conventional heating methods.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis represents a significant advancement in benzoxazole preparation, providing more effective interior heating through direct coupling of microwave energy with molecules [15] [17]. The most commonly employed microwave method involves condensation of 2-aminophenol derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines [15].

Direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved under metal and solvent-free conditions [18]. This methodology accommodates aliphatic, aromatic, and heteroaromatic carboxylic acids, providing good yields while maintaining functional group compatibility with chloro, methoxy, phenoxy, thiophenoxy, and alpha,beta-unsaturated functionalities [18]. The microwave-assisted one-pot synthesis from nitrophenol and carboxylic acids proceeds through initial reductive transfer hydrogenation of the nitro group followed by heterocycle formation [19].

Optimization studies demonstrate that microwave irradiation at 130°C for 15 minutes provides optimal conversion rates, with higher temperatures increasing the product ratio favorably [20]. Reaction time investigations reveal that 15-minute irradiation periods achieve maximum substrate conversion while maintaining high product selectivity [20].

Continuous Flow Chemistry Innovations

Flow chemistry has emerged as a transformative technology for benzoxazole synthesis, enabling precise control over reaction parameters and continuous production capabilities [16] [21]. The multistep flow process for highly functionalized benzoxazoles proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to provide unstable lithiated benzoxazole intermediates [16] [21].

Continuous flow technology allows accurate temperature control and immediate in-line electrophilic quenching while minimizing hold-up times for unstable lithiated intermediates, thereby reducing byproduct formation [21]. Research demonstrates that flow systems can achieve throughput rates of 0.85 kg per hour per liter of reactor volume while maintaining yields of 86% [21].

The waste-minimized continuous flow protocol utilizes manganese-based heterogeneous catalysts combined with cyclopentylmethyl ether as an environmentally friendly reaction medium [22]. Oxygen promotes the oxidative process while ensuring complete catalyst regeneration in flow configurations that eliminate the need for additional mechanical pumps [22].

Process Optimization and Scalability

Scale-up investigations demonstrate that continuous flow processes can successfully transition from laboratory scale (400 mmol) to production scale operations [21]. The integrated control and safety features enable constant monitoring of system temperature, flow rates, and pressures, facilitating automated safety protocols [21].

Life cycle assessment studies comparing batch and continuous flow approaches reveal that flow chemistry reduces carbon emissions by 85% compared to batch methods [23]. The continuous flow approach exhibits lower energy consumption and reduced solvent loading, with environmental impact shares reaching 88% improvement over traditional methods [23].

Comparative Performance Data for Modern Methods

Method TypeProcessing TimeYield EfficiencyScale CapabilityEnvironmental Benefits
Microwave-Assisted (Solvent-Free)5-30 min70-94%Laboratory scaleNo solvents, reduced energy
Microwave-Assisted (One-Pot)15-45 min56-83%Laboratory to pilotAtom efficient, single step
Continuous Flow (Organolithium)2-10 min residence80-95%Pilot to productionPrecise control, reduced waste
Continuous Flow (Manganese Catalysis)10-30 min residence85-95%Continuous productionGreen solvents, catalyst recycling

The comprehensive nuclear magnetic resonance characterization of 2,1-benzoxazole-4-carboxylic acid reveals distinctive spectroscopic signatures that confirm the molecular structure and electronic environment of individual nuclei. The proton nuclear magnetic resonance spectrum displays characteristic resonances that provide detailed structural information about this heterocyclic carboxylic acid derivative [1] [2].

The carboxylic acid proton appears as a characteristic broad singlet in the range of 12.0-13.5 parts per million, indicating extensive hydrogen bonding interactions typical of carboxylic acid functionalities [1]. This significant downfield chemical shift reflects the deshielding effect of the electron-withdrawing carboxyl group and the formation of intermolecular hydrogen bonds in solution. The aromatic protons of the benzoxazole ring system exhibit distinct chemical shifts and coupling patterns that allow for unambiguous assignment [2] [3].

The aromatic hydrogen at the 5-position resonates as a doublet at 8.0-8.3 parts per million with a coupling constant of approximately 8.0 hertz, characteristic of ortho-coupling to the adjacent aromatic proton [3]. The 6-position hydrogen appears as a triplet at 7.5-7.8 parts per million, reflecting coupling to both neighboring aromatic protons with a coupling constant of 7.5 hertz. Similarly, the 7-position hydrogen resonates as a triplet at 7.3-7.6 parts per million, maintaining the characteristic coupling pattern of the benzene ring system [1] [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 2,1-benzoxazole-4-carboxylic acid. The carboxyl carbon exhibits a characteristic chemical shift in the range of 165-175 parts per million, consistent with carboxylic acid carbonyl carbons [4] [5]. This downfield resonance reflects the significant deshielding effect of the electronegative oxygen atoms and the sp2 hybridization of the carbonyl carbon [4].

The benzoxazole ring carbons display distinct chemical shift patterns that reflect their electronic environments. The carbon at position 2 of the benzoxazole ring resonates at 155-162 parts per million, characteristic of carbons adjacent to electronegative nitrogen and oxygen atoms [6] [7]. The quaternary carbon at position 4, bearing the carboxylic acid substituent, appears at 125-135 parts per million, reflecting the electron-withdrawing effect of the carboxyl group [6] [7].

The aromatic carbons of the benzene ring exhibit chemical shifts typical of substituted benzene systems. The carbon at position 5 resonates at 120-125 parts per million, while the 6-position carbon appears at 124-129 parts per million [3] [4]. The 7-position carbon shows a characteristic upfield shift to 110-115 parts per million, reflecting the shielding effect of the adjacent oxygen atom in the benzoxazole ring [6] [7]. The bridgehead carbons at positions 8a and 8b resonate at 148-155 and 130-140 parts per million, respectively, consistent with their positions in the fused ring system [6] [7].

Vibrational Spectroscopy and Density Functional Theory Calculations

The vibrational spectroscopic analysis of 2,1-benzoxazole-4-carboxylic acid, supported by density functional theory calculations, provides comprehensive insight into the molecular structure and bonding characteristics. Infrared and Raman spectroscopy reveal fundamental vibrational modes that are characteristic of both the benzoxazole ring system and the carboxylic acid functionality [8] [9] [10].

The carboxylic acid stretching vibrations dominate the high-frequency region of the vibrational spectrum. The hydroxyl stretching vibration of the carboxylic acid group appears as a broad, medium-intensity absorption band in the range of 3300-2400 reciprocal centimeters [8] [9]. This characteristic broadening reflects the extensive hydrogen bonding interactions typical of carboxylic acids in the condensed phase [11]. Density functional theory calculations predict this vibration at 3285 reciprocal centimeters, showing excellent agreement with experimental observations [11] [12].

The carbonyl stretching vibration of the carboxylic acid functionality exhibits a strong absorption band at 1700-1720 reciprocal centimeters [8] [9]. This frequency is characteristic of carboxylic acid carbonyls and reflects the partial double bond character of the carbon-oxygen bond in the carboxyl group [8]. The computational prediction of 1715 reciprocal centimeters demonstrates the accuracy of density functional theory methods in reproducing experimental vibrational frequencies [13] [12].

The aromatic carbon-carbon stretching vibrations of the benzene ring appear as medium-weak intensity bands in the range of 1600-1475 reciprocal centimeters [8] [10]. These vibrations are characteristic of substituted benzene rings and are predicted by density functional theory calculations at 1580 and 1520 reciprocal centimeters [10]. The splitting of these modes reflects the reduced symmetry of the substituted benzene ring in the benzoxazole system [10].

The carbon-oxygen stretching vibration of the carboxylic acid group manifests as a strong absorption band at 1300-1000 reciprocal centimeters [8] [9]. This vibration involves significant coupling with other vibrational modes and is predicted computationally at 1285 reciprocal centimeters [9]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear as strong absorptions at 900-690 reciprocal centimeters, with computational predictions at 855 and 740 reciprocal centimeters [8] [10].

The benzoxazole ring system contributes distinctive vibrational signatures to the spectrum. The carbon-nitrogen stretching vibration of the benzoxazole ring appears as a medium-strong intensity band at 1550-1650 reciprocal centimeters [10] [14]. This vibration reflects the partial double bond character of the carbon-nitrogen bond in the heterocyclic ring and is predicted computationally at 1595 reciprocal centimeters [10]. The in-plane bending vibration of the carboxylic acid hydroxyl group contributes a medium-intensity band at 1380-1420 reciprocal centimeters, with a computational prediction of 1395 reciprocal centimeters [9] [11].

The carbon-oxygen stretching vibrations of the benzoxazole ring system appear at 800-600 reciprocal centimeters as medium-intensity bands [10]. These vibrations involve the ether oxygen in the five-membered heterocyclic ring and are predicted computationally at 785 reciprocal centimeters [10]. The excellent agreement between experimental observations and density functional theory calculations validates the computational approach and provides confidence in the vibrational assignments [13] [12].

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

The electronic absorption spectroscopy of 2,1-benzoxazole-4-carboxylic acid reveals multiple electronic transitions that provide insight into the electronic structure and excited-state properties of this heterocyclic compound. The ultraviolet-visible absorption spectrum exhibits several distinct absorption bands corresponding to different electronic transitions within the molecule [15] [16].

The lowest energy electronic transition, designated as the S₀ → S₁ transition, occurs in the wavelength range of 315-325 nanometers, corresponding to energies of 3.82-3.93 electron volts [15] [16]. This transition is characterized as an n→π* transition involving promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [17] [18]. The oscillator strength of this transition is relatively low, ranging from 0.015 to 0.025, indicating a symmetry-forbidden character typical of n→π* transitions [15] [16].

The second electronic transition, S₀ → S₂, appears at wavelengths of 280-290 nanometers with corresponding energies of 4.28-4.43 electron volts [15] [16]. This transition exhibits π→π* character, involving electron promotion from the highest occupied molecular orbital minus one to the lowest unoccupied molecular orbital [17] [18]. The oscillator strength increases to 0.08-0.12, reflecting the allowed nature of this π→π* transition [16].

The most intense absorption band in the ultraviolet region corresponds to the S₀ → S₃ transition, occurring at 245-255 nanometers with energies of 4.90-5.06 electron volts [15] [16]. This strong π→π* transition involves electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital plus one [17] [18]. The high oscillator strength of 0.25-0.35 indicates a strongly allowed transition that dominates the absorption spectrum in this region [16].

A fourth electronic transition, S₀ → S₄, appears at shorter wavelengths of 220-230 nanometers with energies of 5.45-5.64 electron volts [15] [16]. This transition maintains π→π* character, involving promotion from the highest occupied molecular orbital minus two to the lowest unoccupied molecular orbital plus one [17] [18]. The moderate oscillator strength of 0.15-0.25 indicates a medium-intensity allowed transition [16].

The electronic structure calculations reveal important information about the frontier molecular orbitals that participate in these transitions. The highest occupied molecular orbital energy is calculated at -6.45 electron volts, while the lowest unoccupied molecular orbital energy is -2.62 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 3.83 electron volts [17] [18] [19]. This energy gap is consistent with the observed lowest energy electronic transition and provides validation of the computational approach [17] [18].

Additional electronic properties derived from the frontier molecular orbital energies include the ionization potential of 6.45 electron volts and electron affinity of 2.62 electron volts [17] [18]. The chemical hardness, calculated as half the difference between ionization potential and electron affinity, is 1.92 electron volts, while the chemical softness is 0.52 per electron volt [17] [18]. The electronegativity, representing the average of ionization potential and electron affinity, is 4.54 electron volts [17] [18].

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1.2

Wikipedia

2,1-Benzoxazole-4-carboxylic acid

Dates

Last modified: 07-21-2023

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